
Lenalidomide-5'-CO-PEG4-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-PEG4-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the delivery and efficacy of lenalidomide by improving its solubility and enabling targeted delivery through bioorthogonal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-C2-azide typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, which is often functionalized with a carboxyl group at one end and an azide group at the other. This step usually requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Lenalidomide-5’-CO-PEG4-C2-azide in high purity.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-5’-CO-PEG4-C2-azide can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in click reactions with alkynes to form triazoles, which are useful in bioconjugation and drug delivery.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group, to form amines or other derivatives.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used in the presence of a reducing agent like sodium ascorbate.
Substitution Reactions: Reagents like triphenylphosphine (PPh3) can be used to reduce the azide group to an amine.
Major Products:
Triazoles: Formed through click chemistry, these products are valuable in medicinal chemistry and materials science.
Amines: Resulting from the reduction of the azide group, these can be further functionalized for various applications.
Scientific Research Applications
Lenalidomide-5’-CO-PEG4-C2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for drug development.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for targeted drug delivery systems, particularly in cancer therapy, due to its ability to improve the solubility and bioavailability of lenalidomide.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Lenalidomide-5’-CO-PEG4-C2-azide is primarily derived from lenalidomide. Lenalidomide exerts its effects by modulating the immune system, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Lenalidomide-5’-CO-PEG4-C2-azide is unique due to its combination of lenalidomide with a PEG linker and an azide group. Similar compounds include:
Lenalidomide-5’-Linker-Azide: Another derivative with a different linker structure.
Pomalidomide-Linker-Alcohol: A related compound with pomalidomide instead of lenalidomide.
Thalidomide-Linker-Alcohol: A thalidomide derivative with a similar linker.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Properties
Molecular Formula |
C24H32N6O8 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C24H32N6O8/c25-29-26-6-8-36-10-12-38-14-13-37-11-9-35-7-5-22(32)27-18-1-2-19-17(15-18)16-30(24(19)34)20-3-4-21(31)28-23(20)33/h1-2,15,20H,3-14,16H2,(H,27,32)(H,28,31,33) |
InChI Key |
NAQMWQNBNPGSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
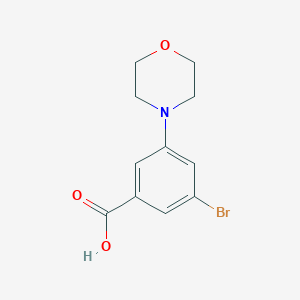

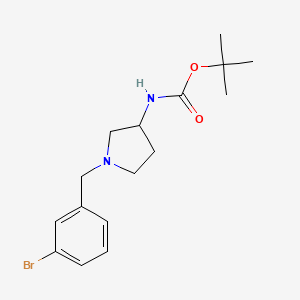
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
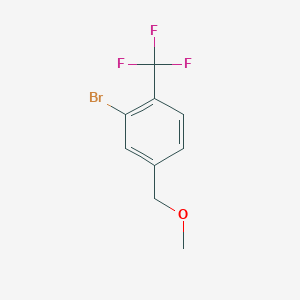
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)


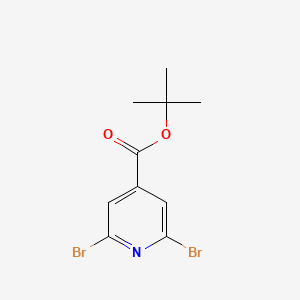
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
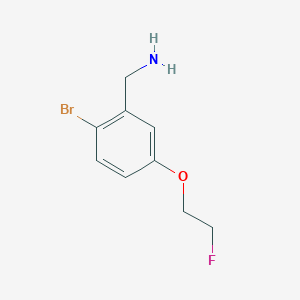
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
